N-(5-chloro-2-methoxyphenyl)oxolane-2-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)oxolane-2-carboxamide is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 g/mol This compound is characterized by the presence of a chloro-substituted methoxyphenyl group attached to an oxolane-2-carboxamide moiety
Preparation Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)oxolane-2-carboxamide typically involves the reaction of 5-chloro-2-methoxyaniline with oxalyl chloride to form the corresponding acyl chloride intermediate. This intermediate is then reacted with oxolane-2-carboxamide under appropriate conditions to yield the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-(5-chloro-2-methoxyphenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)oxolane-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with enzymes and proteins, which can inhibit their activity. This inhibition is often due to the presence of the carboxamide moiety, which interacts with the active sites of the target molecules . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(5-chloro-2-methoxyphenyl)oxolane-2-carboxamide can be compared with other similar compounds, such as:
N-(5-chloro-2-methoxyphenyl)pyridine-3-carboxamide: This compound has a pyridine ring instead of an oxolane ring, which may result in different chemical and biological properties.
N-(5-chloro-2-methylphenyl)oxolane-2-carboxamide: The presence of a methyl group instead of a methoxy group can influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxolane-2-carboxamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-16-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-17-11/h4-5,7,11H,2-3,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGWAFJUYHYVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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